N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a benzodiazole moiety, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Phenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2-(4-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Furan-2-carboxamide: The final step involves the coupling of the intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole moiety can bind to various receptors or enzymes, modulating their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, while the furan ring can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and carboxamide functionalities but has an indole instead of a benzodiazole moiety.
N-(2-(4-methylphenoxy)ethyl)benzimidazole: Similar phenoxyethyl group but lacks the furan ring and carboxamide functionality.
Uniqueness
N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is unique due to its combination of a benzodiazole moiety, a phenoxyethyl group, and a furan-2-carboxamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-9-11-18(12-10-16)28-15-13-26-20-7-4-3-6-19(20)25-22(26)17(2)24-23(27)21-8-5-14-29-21/h3-12,14,17H,13,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZVRMGVVXCBMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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